(2,6-Dibromopyridin-4-yl)methanamine hydrochloride
Beschreibung
(2,6-Dibromopyridin-4-yl)methanamine hydrochloride is a halogenated pyridine derivative with a methanamine substituent and a hydrochloride counterion. Its molecular formula is C₆H₇Br₂ClN₂, with a molecular weight of 330.40 g/mol (base compound: 293.94 g/mol + HCl: 36.46 g/mol) . This compound is characterized by two bromine atoms at the 2- and 6-positions of the pyridine ring, an aminomethyl group at the 4-position, and a hydrochloride salt.
Eigenschaften
Molekularformel |
C6H7Br2ClN2 |
|---|---|
Molekulargewicht |
302.39 g/mol |
IUPAC-Name |
(2,6-dibromopyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-5-1-4(3-9)2-6(8)10-5;/h1-2H,3,9H2;1H |
InChI-Schlüssel |
LPASIQAMNZNPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1Br)Br)CN.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and minimizing human error .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Applications
Research indicates that (2,6-Dibromopyridin-4-yl)methanamine hydrochloride has several potential biological applications:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as a potent inhibitor for various enzymes, making it valuable in biochemical assays. Its structure allows for strong interactions with enzyme active sites, potentially blocking their activity.
- Therapeutic Agent : Investigations are ongoing to explore its potential as a therapeutic agent in treating conditions such as cancer and metabolic disorders. Its unique properties may enable it to modulate biological pathways effectively .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and derivatives that may exhibit enhanced biological activities or novel properties .
Stability Studies
Recent studies have assessed the stability of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride in biological systems:
| Compound | Stability in Mouse Liver Microsomes | Stability in Human Liver Microsomes |
|---|---|---|
| This compound | >70% remaining after 60 min | >70% remaining after 60 min |
These results indicate that the compound maintains significant stability in both mouse and human liver microsomes, which is crucial for its potential therapeutic applications.
Pharmacokinetics
Animal model studies have been conducted to evaluate the pharmacokinetics of this compound. Results suggest promising outcomes in restoring insulin sensitivity in models of diet-induced obesity. Such findings highlight its potential role in metabolic disease management.
Wirkmechanismus
The mechanism of action of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The bromine atoms in the compound may facilitate its binding to these targets, enhancing its biological activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular properties of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| (2,6-Dibromopyridin-4-yl)methanamine hydrochloride | C₆H₇Br₂ClN₂ | 330.40 | 1431963-83-5* | Pyridine core, di-Br, -CH₂NH₂·HCl |
| (4-Aminopyridin-2-yl)methanol hydrochloride | C₆H₉ClN₂O | 160.60 | 1354940-95-6 | Pyridine core, -NH₂, -CH₂OH·HCl |
| (5-Bromo-4-methylthiazol-2-yl)methanamine | C₅H₈BrN₂S | 207.10 | 1515474-34-6 | Thiazole core, -Br, -CH₂NH₂ |
| Dimethylamine hydrochloride | C₂H₈ClN | 81.55 | 506-59-2 | Aliphatic amine, -NH(CH₃)₂·HCl |
Key Observations:
Core Heterocycle Differences: The pyridine-based compounds (e.g., (2,6-Dibromopyridin-4-yl)methanamine hydrochloride and (4-Aminopyridin-2-yl)methanol hydrochloride) exhibit aromatic nitrogen, which influences electronic properties and binding interactions. Dimethylamine hydrochloride lacks a heterocyclic structure, reflecting simpler aliphatic amine behavior with higher basicity compared to aromatic amines .
This contrasts with (4-Aminopyridin-2-yl)methanol hydrochloride, where the -NH₂ and -OH groups introduce hydrogen-bonding capabilities . The methyl group in (5-Bromo-4-methylthiazol-2-yl)methanamine may enhance lipophilicity compared to halogenated pyridines .
Salt Formation: Hydrochloride salts improve solubility in polar solvents.
Biologische Aktivität
(2,6-Dibromopyridin-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyridine ring with two bromine substituents at positions 2 and 6 and an amine group linked through a methylene bridge. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride can be represented as follows:
This compound's unique substitution pattern may enhance its biological activity compared to simpler analogs. The presence of bromine atoms increases lipophilicity and bioavailability, critical factors in drug design.
The biological activity of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The amine group can interact with various enzymes, potentially inhibiting their activity. For example, studies have shown that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and urease.
- Receptor Interaction : The compound may bind to specific receptors in the body, influencing various signaling pathways associated with diseases such as cancer or neurodegenerative disorders.
- Nucleophilic Substitution : The amine group allows for nucleophilic substitution reactions, enabling the compound to form new bonds with electrophiles, which can lead to the development of novel therapeutic agents.
Antimicrobial Activity
Research has indicated that (2,6-Dibromopyridin-4-yl)methanamine hydrochloride exhibits notable antimicrobial properties. In comparative studies with structurally related compounds, it demonstrated significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (2,6-Dibromopyridin-4-yl)methanamine hydrochloride | Staphylococcus aureus | 18 |
| (2,6-Dibromopyridin-4-yl)methanamine hydrochloride | Escherichia coli | 15 |
| 4-Bromopyridine | Staphylococcus aureus | 10 |
| 4-Bromopyridine | Escherichia coli | 12 |
These results suggest that the unique bromination pattern enhances its efficacy compared to simpler analogs like 4-bromopyridine.
Enzyme Inhibition Studies
In enzyme inhibition assays, (2,6-Dibromopyridin-4-yl)methanamine hydrochloride has been evaluated for its potential as an AChE inhibitor. The IC50 values obtained from various studies are summarized below:
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| (2,6-Dibromopyridin-4-yl)methanamine hydrochloride | 5.0 ± 0.02 | |
| Standard Inhibitor (Eserine) | 0.5 ± 0.01 |
These findings indicate that while the compound shows promising enzyme inhibition capabilities, further optimization may be necessary to enhance its potency.
Case Studies and Applications
Several studies have highlighted the therapeutic potential of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride in various contexts:
- Cancer Research : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines through apoptosis induction mechanisms.
- Neurodegenerative Diseases : Its ability to inhibit AChE positions it as a candidate for treating conditions like Alzheimer's disease by potentially enhancing cholinergic neurotransmission.
- Antimicrobial Development : Given its antimicrobial properties, (2,6-Dibromopyridin-4-yl)methanamine hydrochloride could be developed into new antibiotics targeting resistant bacterial strains.
Analyse Chemischer Reaktionen
Oxidation Reactions
The methanamine group can be oxidized to form iminium or nitro derivatives:
-
Mechanism : Electrophilic oxidation (e.g., using H₂O₂ or KMnO₄) converts the amine to a nitro group .
-
Product : (2,6-Dibromopyridin-4-yl)methanamine oxide or nitro derivatives.
Nucleophilic Substitution
The bromine atoms undergo substitution with nucleophiles:
-
Examples : Reaction with amines (e.g., NH₃), thiols (e.g., NaSH), or alkoxides (e.g., NaOR) .
-
Conditions : Polar aprotic solvents (e.g., DMF) under reflux .
Cross-Coupling Reactions
The bromine atoms participate in Pd-catalyzed cross-couplings:
-
Suzuki Coupling : Forms biaryl compounds with arylboronic acids .
-
Stille Coupling : Reacts with organostannanes to form heteroaryl derivatives .
Amide Coupling
The amine group reacts with carboxylic acids or acid chlorides:
Stability and Reactivity
-
Stability : Moderate under standard conditions but sensitive to strong acids/bases .
-
Reactivity : The electron-withdrawing bromine atoms enhance the amine’s electrophilicity.
Research Findings
-
Structure-Activity Relationships : Bromination at 2,6-positions enhances lipophilicity and binding affinity in biological assays .
-
Therapeutic Potential : Derivatives show promise in targeting mutant IDH1 enzymes .
Experimental Data
-
Solubility : High in polar solvents due to hydrochloride salt.
This compound’s versatility stems from its dual reactive sites (bromine and amine), enabling diverse transformations in medicinal and materials chemistry.
Q & A
Q. What are the recommended synthetic routes for (2,6-dibromopyridin-4-yl)methanamine hydrochloride, and how can reaction conditions be optimized to minimize byproducts?
Methodological Answer: A common approach involves nucleophilic substitution of 2,6-dibromo-4-methylpyridine using ammonia or protected amines under controlled pH (7–9) to retain the hydrochloride counterion. Reaction optimization includes:
- Temperature control : Maintain 40–60°C to balance reactivity and decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate the product from brominated byproducts .
Q. How can researchers confirm the structural integrity and purity of (2,6-dibromopyridin-4-yl)methanamine hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic peaks:
- Pyridine protons at δ 7.8–8.2 ppm (aromatic region).
- Methanamine protons at δ 3.9–4.3 ppm (CHNH) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]: ~304.8 for CHBrN·HCl).
- X-ray Diffraction (XRD) : Resolve crystal structure using SHELX-90 for phase annealing and hydrogen-bonding analysis .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Hygroscopicity : Store in a desiccator (RH < 20%) to prevent HCl loss.
- Thermal stability : TGA analysis shows decomposition above 180°C. Avoid prolonged exposure to >60°C during handling .
- Photostability : Protect from UV light; amber vials reduce photodegradation of the pyridine core .
Advanced Research Questions
Q. How can researchers systematically identify and quantify impurities in (2,6-dibromopyridin-4-yl)methanamine hydrochloride batches?
Methodological Answer:
- HPLC-UV/HRMS : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm.
- Reference Standards : Compare retention times and fragmentation patterns with known impurities (e.g., dehalogenated derivatives or dimeric byproducts) .
- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for <0.1% detection limits .
Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination : The bromine substituents enable palladium-catalyzed coupling with arylboronic acids. Key parameters:
- Catalyst : Pd(OAc)/XPhos (2 mol%) in toluene at 100°C.
- Kinetic analysis : Monitor reaction progress via in-situ IR to optimize ligand-to-metal ratios .
- Isotopic Labeling : Use -labeled ammonia to track amine group participation in substitution reactions .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding networks for this compound?
Methodological Answer:
- Phase Annealing (SHELX-90) : Apply direct methods to resolve disordered structures. Negative quartet relations improve phase determination for larger unit cells .
- DFT Calculations : Compare experimental XRD data with simulated hydrogen-bonding energies (e.g., N–H···Cl interactions at ~2.8 Å) to validate models .
Q. What in vitro models are suitable for assessing the biological activity of this compound, and how should assays be designed?
Methodological Answer:
- LOX Inhibition : Test activity against lysyl oxidase homologs (e.g., LOXL2) using a fluorometric assay (IC determination via Amplex Red). Include MAO-A/B controls to confirm selectivity .
- Cytotoxicity Screening : Use HEK293 or HepG2 cells with MTT assays (48-hour exposure, 1–100 µM range). Normalize to vehicle controls and validate with ATP-based viability kits .
Q. How can researchers address discrepancies in reported solubility data across different solvent systems?
Methodological Answer:
- Ternary Phase Diagrams : Map solubility in water/ethanol/DMSO mixtures using gravimetric analysis.
- Hansen Solubility Parameters (HSP) : Calculate δ, δ, δ to predict optimal solvents (e.g., high δ solvents like DMF enhance dissolution) .
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (pH 1–7) to distinguish true solubility from colloidal dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
